molecular formula C16H22ClNO2 B3982878 N-(3-butoxypropyl)-3-(2-chlorophenyl)acrylamide

N-(3-butoxypropyl)-3-(2-chlorophenyl)acrylamide

Cat. No. B3982878
M. Wt: 295.80 g/mol
InChI Key: IIIBAWVGXUIUKH-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-butoxypropyl)-3-(2-chlorophenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BPCA and has been synthesized using various methods, including the reaction of 2-chloroaniline and 3-butoxypropyl acrylate.

Mechanism of Action

The mechanism of action of N-(3-butoxypropyl)-3-(2-chlorophenyl)acrylamide is not fully understood. However, it is believed that BPCA interacts with biomolecules such as proteins and nucleic acids, leading to changes in their conformation and dynamics. These interactions are thought to be responsible for the observed biochemical and physiological effects of BPCA.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells by disrupting mitochondrial function. BPCA has also been shown to inhibit the activity of various enzymes, including acetylcholinesterase and tyrosinase. Additionally, BPCA has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-butoxypropyl)-3-(2-chlorophenyl)acrylamide in lab experiments is its versatility. BPCA can be used as a fluorescent probe, molecular rotor, and photosensitizer, making it a useful tool for studying various biomolecules and processes. However, one of the limitations of using BPCA is its potential toxicity. Care must be taken when handling BPCA, and appropriate safety measures must be implemented.

Future Directions

There are several future directions for research on N-(3-butoxypropyl)-3-(2-chlorophenyl)acrylamide. One potential direction is the development of BPCA-based fluorescent probes for the detection of specific biomolecules. Another direction is the use of BPCA as a photosensitizer in combination with other therapies for the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of BPCA and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This paper has discussed the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound. Further research is needed to fully understand the potential of BPCA and its applications in various fields.

Scientific Research Applications

N-(3-butoxypropyl)-3-(2-chlorophenyl)acrylamide has been widely used in scientific research due to its potential applications in various fields. One of the most significant applications of BPCA is as a fluorescent probe for the detection of protein conformational changes. It has also been used as a molecular rotor to study the dynamics of biomolecules. Additionally, BPCA has been used as a photosensitizer in photodynamic therapy for the treatment of cancer.

properties

IUPAC Name

(E)-N-(3-butoxypropyl)-3-(2-chlorophenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO2/c1-2-3-12-20-13-6-11-18-16(19)10-9-14-7-4-5-8-15(14)17/h4-5,7-10H,2-3,6,11-13H2,1H3,(H,18,19)/b10-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIBAWVGXUIUKH-MDZDMXLPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCCNC(=O)C=CC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOCCCNC(=O)/C=C/C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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